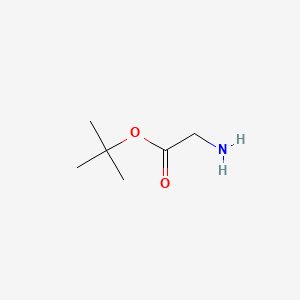
tert-Butyl 2-aminoacetate
Cat. No. B1329911
Key on ui cas rn:
6456-74-2
M. Wt: 131.17 g/mol
InChI Key: SJMDMGHPMLKLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05607691
Procedure details


Glycine t-butyl ester hydrochloride (2.51 g, 15 mmol) was treated with 10N aqueous sodium hydroxide (1.6 ml) and extracted with dichloromethane (50 ml). The dichloromethane solution was back washed with saturated aqueous sodium chloride (2×5 ml), dried over sodium sulfate, and concentrated in vacuo to yield the glycine t-butyl ester (1.38 g, 70% yield).


Yield
70%
Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]([O:6][C:7](=[O:10])[CH2:8][NH2:9])([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+]>>[C:2]([O:6][C:7](=[O:10])[CH2:8][NH2:9])([CH3:5])([CH3:4])[CH3:3] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.51 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)(C)OC(CN)=O
|
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The dichloromethane solution was back washed with saturated aqueous sodium chloride (2×5 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(CN)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.38 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
